![molecular formula C15H18N4O5S B2374265 Ethyl 4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate CAS No. 850937-36-9](/img/structure/B2374265.png)
Ethyl 4-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with the molecular formula C15H18N4O5S . It belongs to the class of compounds known as oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, an oxadiazole ring, and a furyl group . The exact structural details or a graphical representation of the molecule are not available in the searched resources.Physical And Chemical Properties Analysis
The compound has an average mass of 366.392 Da and a monoisotopic mass of 366.099792 Da . Predicted properties include a density of 1.2±0.1 g/cm3, boiling point of 474.0±55.0 °C at 760 mmHg, and a flash point of 240.5±31.5 °C . It has 8 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .Future Directions
The future research directions for this compound and its derivatives could involve further exploration of their neuroprotective and anti-neuroinflammatory properties . Additionally, their potential applications in other areas such as antiviral, anticancer, antioxidant, and antimicrobial activity could also be investigated .
properties
IUPAC Name |
ethyl 4-[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-2-22-15(21)19-7-5-18(6-8-19)12(20)10-25-14-17-16-13(24-14)11-4-3-9-23-11/h3-4,9H,2,5-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMDTYKXDMRXGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

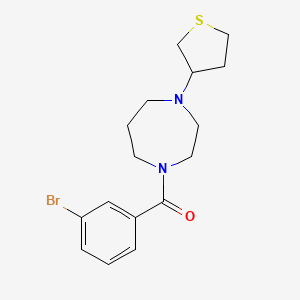
![[3-(Triazol-1-ylmethyl)azetidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2374183.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2374184.png)
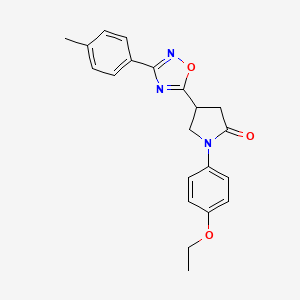
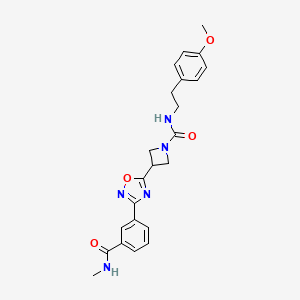

![1,7-dicyclopropyl-5-mercaptopyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374189.png)
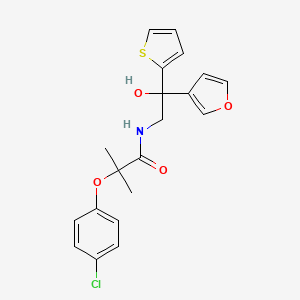
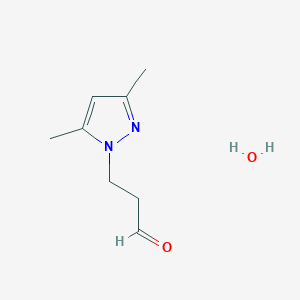
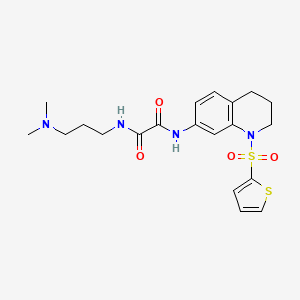
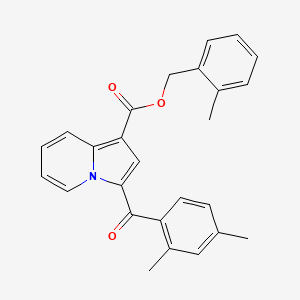
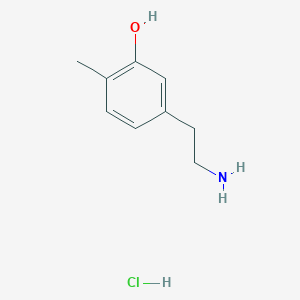

![1-{2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2374205.png)